

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of Heteroaryl Chalcones

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Compound of Interest

Compound Name: 3-Acetyl-5-chlorothiophene-2-sulfonamide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of heteroaryl chalcones and their evaluation as potential antimicrobial agents. The protocols and data presented are collated from recent scientific literature and are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery.

Introduction

Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system.[1][2][3] Heteroaryl chalcones, which incorporate one or more heterocyclic rings in their structure, have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[4][5][6] The presence of heteroatoms such as nitrogen, sulfur, or oxygen in the aromatic rings can significantly influence the biological activity of these molecules.[7][8]

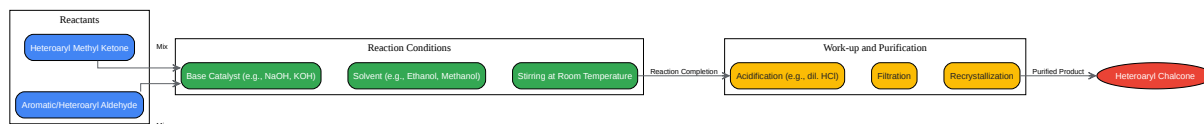
The rise of multidrug-resistant (MDR) pathogens presents a major global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1][8] Heteroaryl chalcones represent a promising scaffold for the development of new anti-infective drugs due

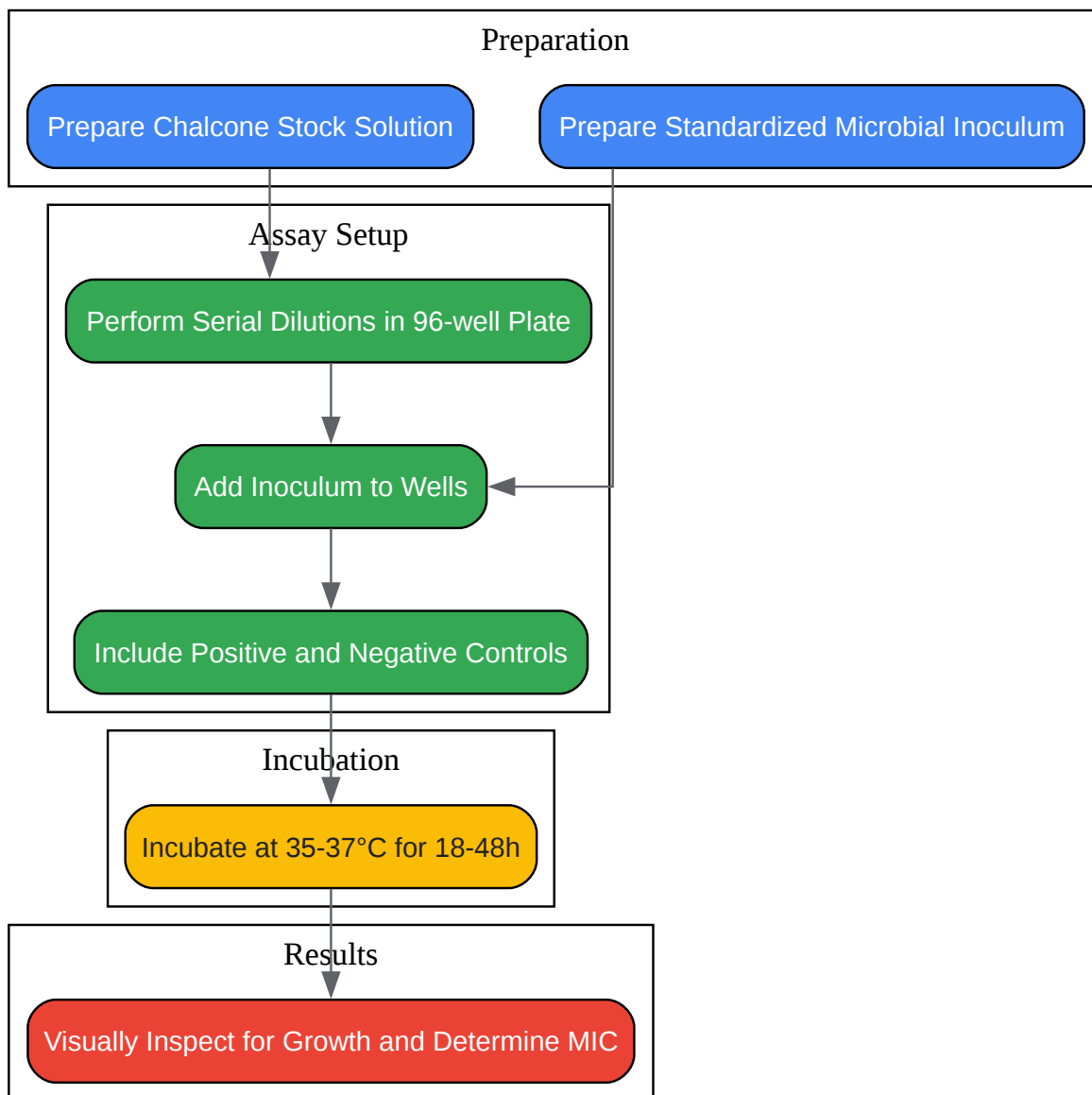
to their synthetic accessibility and tunable biological activity through structural modifications.^[1] This document outlines the common synthetic routes to these compounds and provides detailed protocols for assessing their antimicrobial efficacy.

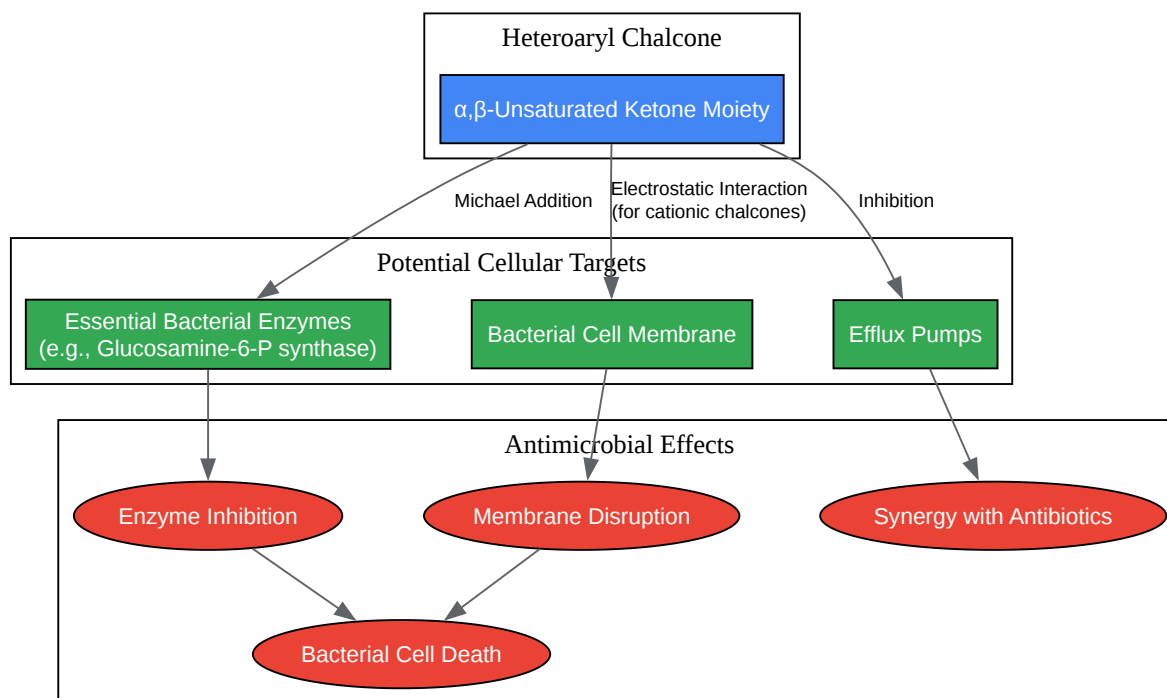
Synthesis of Heteroaryl Chalcones

The most widely employed method for the synthesis of heteroaryl chalcones is the Claisen-Schmidt condensation.^{[7][8][9][10]} This reaction involves the base- or acid-catalyzed condensation of a heteroaryl methyl ketone with an aromatic or heteroaromatic aldehyde.^{[7][8]} The base-catalyzed variant is more common and generally proceeds in high yields to afford the thermodynamically stable (E)-isomer.^{[8][10]}

General Synthetic Workflow: Claisen-Schmidt Condensation







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